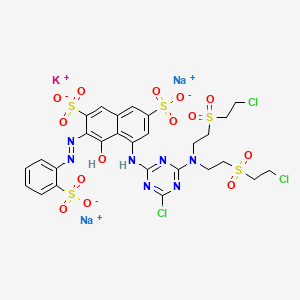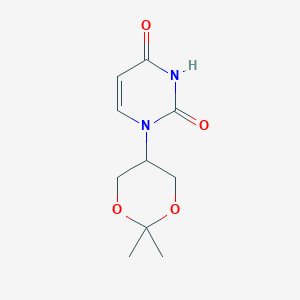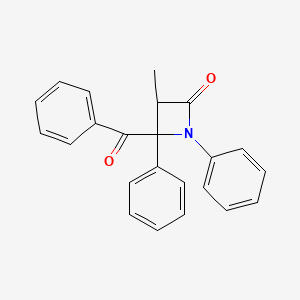
2,7-Naphthalenedisulfonic acid, 5-((4-(bis(2-((2-chloroethyl)sulfonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, potassium sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenedisulfonic acid, 5-((4-(bis(2-((2-chloroethyl)sulfonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, potassium sodium salt is a complex organic compound. It is characterized by its naphthalene core structure with multiple sulfonic acid groups, chloroethyl sulfonyl groups, and azo linkages. This compound is often used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-((4-(bis(2-((2-chloroethyl)sulfonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, potassium sodium salt involves multiple steps The process typically starts with the sulfonation of naphthalene to introduce sulfonic acid groups
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation and diazotization processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of specific catalysts and solvents is crucial in optimizing the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Naphthalenedisulfonic acid, 5-((4-(bis(2-((2-chloroethyl)sulfonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, potassium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The chloroethyl sulfonyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted triazine compounds .
Aplicaciones Científicas De Investigación
2,7-Naphthalenedisulfonic acid, 5-((4-(bis(2-((2-chloroethyl)sulfonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, potassium sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a staining agent for various biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 5-((4-(bis(2-((2-chloroethyl)sulfonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, potassium sodium salt involves its interaction with various molecular targets. The compound’s sulfonic acid groups allow it to bind to proteins and other biomolecules, while the azo linkages can undergo redox reactions. The chloroethyl sulfonyl groups are reactive and can form covalent bonds with nucleophilic sites on biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt: Similar structure but lacks the triazine ring and chloroethyl sulfonyl groups.
1,5-Naphthalenedisulfonic acid, 3-((4-amino-5-sulfo-1-naphthalenyl)azo)-, trisodium salt: Contains similar azo linkages but different sulfonic acid group positions.
Uniqueness
2,7-Naphthalenedisulfonic acid, 5-((4-(bis(2-((2-chloroethyl)sulfonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, potassium sodium salt is unique due to its combination of sulfonic acid groups, azo linkages, and chloroethyl sulfonyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications .
Propiedades
Número CAS |
85554-62-7 |
|---|---|
Fórmula molecular |
C27H25Cl3KN7Na2O14S5 |
Peso molecular |
1023.3 g/mol |
Nombre IUPAC |
potassium;disodium;5-[[4-[bis[2-(2-chloroethylsulfonyl)ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H28Cl3N7O14S5.K.2Na/c28-5-9-52(39,40)11-7-37(8-12-53(41,42)10-6-29)27-33-25(30)32-26(34-27)31-19-15-17(54(43,44)45)13-16-14-21(56(49,50)51)23(24(38)22(16)19)36-35-18-3-1-2-4-20(18)55(46,47)48;;;/h1-4,13-15,38H,5-12H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,31,32,33,34);;;/q;3*+1/p-3 |
Clave InChI |
PRYHJKHDSPVAIJ-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)N(CCS(=O)(=O)CCCl)CCS(=O)(=O)CCCl)O)S(=O)(=O)[O-].[Na+].[Na+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)









![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)
